molecular formula C15H17ClFNO B2442719 2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride CAS No. 2137771-71-0

2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride

Cat. No.: B2442719
CAS No.: 2137771-71-0
M. Wt: 281.76
InChI Key: LOOHZADKWRSROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of a benzyloxy group, a fluorophenyl group, and an ethanamine moiety, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable halogenated phenyl compound under basic conditions to form the benzyloxy intermediate.

    Fluorination: The benzyloxy intermediate is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture.

    Amination: The fluorinated intermediate undergoes amination with ethylamine under controlled temperature and pressure conditions to form the ethanamine derivative.

    Hydrochloride Formation: Finally, the ethanamine derivative is treated with hydrochloric acid to form the hydrochloride salt of 2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyloxy or fluorophenyl derivatives.

Scientific Research Applications

2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Benzyloxy)phenyl]ethan-1-amine hydrochloride: Similar structure but lacks the fluorine atom.

    2-[3-(Methoxy)-5-fluorophenyl]ethan-1-amine hydrochloride: Similar structure but has a methoxy group instead of a benzyloxy group.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom in 2-[3-(Benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride enhances its reactivity and potential biological activity compared to its non-fluorinated counterparts.

    Benzyloxy Group: The benzyloxy group provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-fluoro-5-phenylmethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO.ClH/c16-14-8-13(6-7-17)9-15(10-14)18-11-12-4-2-1-3-5-12;/h1-5,8-10H,6-7,11,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOHZADKWRSROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137771-71-0
Record name 2-[3-(benzyloxy)-5-fluorophenyl]ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.